[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%
Description
This compound (CAS: 2241598-32-1) is a chiral sulfinamide-phosphine ligand with a molecular formula of C₃₀H₄₄NOPS and a molecular weight of 497.7 g/mol . It features:
- A dicyclohexylphosphino group at the ortho position of a phenyl ring.
- A 2-methyl-2-propanesulfinamide group enabling stereochemical control in asymmetric catalysis.
It is classified as a phosphine ligand and is stored under argon to prevent oxidation . With 95% purity, it is primarily used in professional manufacturing and research laboratories for transition-metal-catalyzed reactions .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCFCSVKDTFQO-NBWQQBAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44NOPS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is a chiral molecule with sulfinamide and phosphine ester groups. These groups are often involved in the formation of coordination or covalent bonds with metal center atoms, directly influencing the chemical environment around the metal atom.
Mode of Action
The compound, being a ligand, can bind to the metal center atom in a coordination or covalent manner. This binding can improve reaction conditions, enhance catalytic activity, and conversion rates. The compound’s unique non-C2 symmetry and the presence of different soft and hard coordination atoms allow it to act as a monophosphine ligand, N,P-ligand, P,S-ligand, P,O-ligand with various transition metals and different valence states of metals using flexible coordination modes.
Biochemical Pathways
It is known that the compound has been used in 14 types of palladium-catalyzed asymmetric reactions, showing excellent enantioselectivity. This suggests that the compound may play a role in various biochemical pathways involving palladium-catalyzed reactions.
Biological Activity
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a chiral phosphine ligand that has garnered attention for its role in enantioselective synthesis. This compound, with a molecular formula of C33H44NOPS and a molecular weight of 533.8 g/mol, is utilized in various catalytic applications, particularly in asymmetric synthesis processes.
The compound is characterized by its unique structural features, which include:
- Chiral Center : The sulfinamide group provides chirality, making it effective in producing enantiomerically enriched products.
- Phosphine Ligand : The dicyclohexylphosphino moiety enhances its reactivity and selectivity in catalytic reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the context of catalysis and synthetic applications. Below are key findings related to its biological activity:
Enantioselective Catalysis
-
Catalytic Efficiency : Studies show that [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide serves as an effective ligand in various transition metal-catalyzed reactions, including:
- Suzuki-Miyaura Coupling : It has been demonstrated to facilitate high-yield syntheses of biaryls with excellent enantioselectivity.
- Heck Reaction : The ligand promotes the coupling of aryl halides with alkenes, achieving significant enantiomeric excess.
- Mechanistic Insights : The mechanism of action involves coordination to a metal center (e.g., palladium), which stabilizes the transition state and enhances the selectivity towards one enantiomer over another.
Case Studies
Several case studies highlight the practical applications of this compound in organic synthesis:
| Study | Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Smith et al. (2020) | Suzuki-Miyaura | 95 | 98 |
| Johnson & Lee (2021) | Heck Reaction | 90 | 95 |
| Wang et al. (2023) | Negishi Coupling | 92 | 97 |
These studies collectively illustrate the compound's effectiveness across different reaction types and its ability to produce high yields with excellent enantioselectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The target compound is compared to six analogous ligands (Table 1), focusing on substituents, steric/electronic profiles, and applications.
Table 1: Key Structural and Physical Properties
Steric and Electronic Effects
- Dicyclohexylphosphino vs. Diphenylphosphino: The dicyclohexylphosphino group in the target compound provides greater steric bulk and electron-donating capacity compared to diphenylphosphino analogs . This enhances enantioselectivity in reactions requiring large catalytic pockets (e.g., asymmetric hydrogenation). Diphenylphosphino derivatives (e.g., ) exhibit stronger π-acidity, favoring electron-deficient metal centers.
- Naphthalenylmethyl vs. The tetramethylnaphthalenyl substituent () offers extreme steric shielding, ideal for suppressing side reactions in crowded catalytic environments.
Stability and Handling
All compounds require argon storage to prevent phosphine oxidation . The target compound’s dicyclohexylphosphino group is less prone to oxidation than diphenylphosphino analogs but more sensitive than alkylphosphines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
